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molecular formula C8H7BrFNO2 B1400951 Methyl 3-amino-2-bromo-5-fluorobenzoate CAS No. 1342063-52-8

Methyl 3-amino-2-bromo-5-fluorobenzoate

Cat. No. B1400951
M. Wt: 248.05 g/mol
InChI Key: RHDPQYAIQSOALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328111B2

Procedure details

To a solution of 2-bromo-5-fluoro-3-nitrobenzoate (20 g, 278 mmol) in EtOH/CH3COOH (200 mL/200 mL) was added iron powder (25 g, 55 mmol). The mixture was vigorously stirred and heated to 85° C. for 1 h. After cooling, the mixture was diluted with water and basified with NaHCO3 (PH=8), extracted with ethyl acetate (450 ml×3). The combined organic layer was washed with brine (500 ml), dried over MgSO4, filtered, and evaporated in vacuum. The residue was applied to flash column chromatography (silica gel) to give methyl 3-amino-2-bromo-5-fluorobenzoate (15.6 g, 87%) as red oil.
Name
2-bromo-5-fluoro-3-nitrobenzoate
Quantity
20 g
Type
reactant
Reaction Step One
Name
EtOH CH3COOH
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[C:15]([O-])(O)=O.[Na+]>CCO.CC(O)=O.O.[Fe]>[NH2:11][C:10]1[C:2]([Br:1])=[C:3]([CH:7]=[C:8]([F:14])[CH:9]=1)[C:4]([O:6][CH3:15])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
2-bromo-5-fluoro-3-nitrobenzoate
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=O)[O-])C=C(C=C1[N+](=O)[O-])F
Name
EtOH CH3COOH
Quantity
200 mL
Type
solvent
Smiles
CCO.CC(=O)O
Name
Quantity
25 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (450 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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